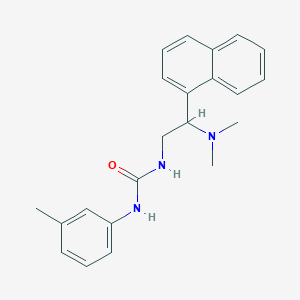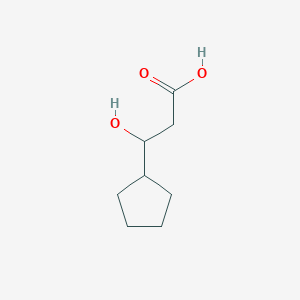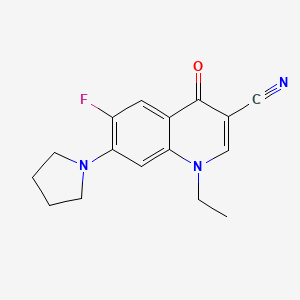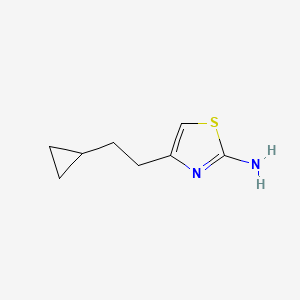
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a urea-based derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the postsynaptic membrane. This prolonged stimulation can lead to a range of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been found to have potent antioxidant properties. This antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a range of assays. However, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea also has some limitations. Its potent inhibitory effects on cholinesterase enzymes can make it difficult to interpret experimental results, especially in studies that involve the nervous system.
Orientations Futures
There are several future directions for research involving 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea. One potential area of study is its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and to explore its potential use in the treatment of oxidative stress-related diseases. Finally, studies investigating the potential use of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea as a biosensor for the detection of cholinesterase inhibitors are also needed.
Conclusion
In conclusion, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea is a urea-based derivative that has gained significant attention in scientific research due to its unique properties. Its potent inhibitory effects on cholinesterase enzymes make it a valuable tool for studying the nervous system and its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and explore its potential use in a range of applications.
Méthodes De Synthèse
The synthesis of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the reaction of 2-naphthylamine and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then reacted with m-tolyl isocyanate to yield 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea.
Applications De Recherche Scientifique
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been extensively studied for its potential use in biochemical and physiological research. It has been found to have potent inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-8-6-11-18(14-16)24-22(26)23-15-21(25(2)3)20-13-7-10-17-9-4-5-12-19(17)20/h4-14,21H,15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBSQSMIOIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)
![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)


![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)